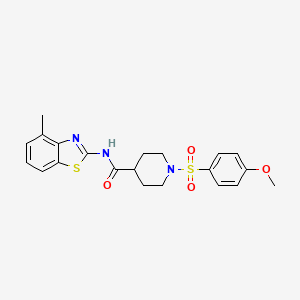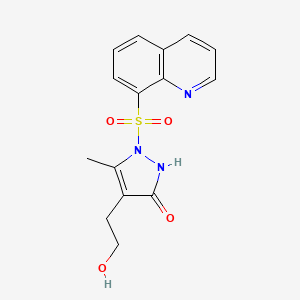![molecular formula C7H4BrN3O B2969821 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CAS No. 1590409-73-6](/img/structure/B2969821.png)
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that contains both pyridine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one typically involves the bromination of pyrido[3,4-b]pyrazin-5(6H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyrido[3,4-b]pyrazin-5(6H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrido[3,4-b]pyrazin-5(6H)-one derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of pyrido[3,4-b]pyrazin-5(6H)-one.
Aplicaciones Científicas De Investigación
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,4-b]pyrazin-5(6H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Chloropyrido[3,4-b]pyrazin-5(6H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
8-Fluoropyrido[3,4-b]pyrazin-5(6H)-one: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
8-bromo-6H-pyrido[3,4-b]pyrazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYPPCRDHQSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
![2-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2969746.png)
![4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2969748.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)
![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2969755.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)

![N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2969759.png)


